5,5-dichloro-5H-indeno[1,2-b]pyridine
Description
Historical Development and Significance of Indenopyridine Chemistry
The exploration of indenopyridine chemistry has evolved considerably over the decades, driven by the interesting biological activities exhibited by its derivatives. Early research focused on fundamental synthesis and characterization, while contemporary efforts are largely directed towards creating structurally diverse libraries of these compounds for pharmacological screening. The fused indenopyridine framework is notably present in the 4-azafluorenone cluster of alkaloids, indicating its relevance as a natural product scaffold. acs.org
The synthesis of the indenopyridine core has progressed from classical, multi-step procedures to more efficient and versatile modern methodologies. Initial synthetic routes were often linear and lacked the efficiency required for rapid analogue generation.
In recent years, a significant shift towards one-pot, multicomponent reactions (MCRs) has been observed. acs.orgnih.gov These strategies allow for the construction of complex indenopyridine derivatives from simple, readily available starting materials like aromatic aldehydes, malononitrile (B47326), and 1-indanone (B140024) in a single step. nih.govresearchgate.net The use of catalysts such as ammonium (B1175870) acetate (B1210297), acetic acid, or even environmentally benign systems like aqueous β-cyclodextrin has further streamlined these processes, making them more sustainable. acs.orgnih.gov Other innovative approaches include the condensation of 2-arylideneindane-1,3-diones with β-aminocrotononitrile and the development of asymmetric hydrogenation techniques to produce enantiopure indanopiperidines, which are reduced forms of indenopyridines. nih.govacs.org
| Synthetic Strategy | Key Reagents/Catalysts | Primary Advantages | Reference Example |
|---|---|---|---|
| Classical Condensation | Aldehydes, β-aminocrotononitrile | Fundamental scaffold construction | Condensation of 2-arylideneindane-1,3-diones. nih.gov |
| Multicomponent Reactions (MCRs) | Aromatic aldehydes, malononitrile, 1-indanone, ammonium acetate | High efficiency, one-pot synthesis, structural diversity | Synthesis of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitriles. nih.govresearchgate.net |
| Supramolecular Catalysis | β-cyclodextrin in water | Environmentally benign, catalyst reusability | Synthesis of fused indeno-pyrido[2,3-d]pyrimidines. acs.org |
| Asymmetric Hydrogenation | Ir-catalyst with chiral ligands (e.g., MeO-BoQPhos) | Access to enantiomerically pure, reduced scaffolds (indanopiperidines) | Large-scale synthesis of an 11β-HSD-1 inhibitor. acs.org |
Polycyclic nitrogen heterocycles are a cornerstone of modern chemical and pharmaceutical research. Their rigid, planar structures are ideal for intercalating with DNA or fitting into the active sites of enzymes, while the nitrogen atoms can act as hydrogen bond acceptors, enhancing binding affinity to biological targets. nih.gov An analysis of FDA-approved drugs reveals that a significant majority—over 75% of small-molecule drugs—contain a nitrogen-containing heterocyclic moiety. nih.gov
These scaffolds are integral to a vast array of natural products, including alkaloids like morphine and caffeine, as well as essential biomolecules such as the purine and pyrimidine bases of DNA and RNA. nih.govmdpi.comrsc.org In synthetic chemistry, their applications are manifold, being used as pharmaceuticals, agrochemicals, corrosion inhibitors, dyes, and polymers. openmedicinalchemistryjournal.com The indenopyridine framework, as a member of this class, is particularly prominent in the search for novel anticancer agents, with numerous derivatives showing potent activity against various cancer cell lines. researchgate.netkoreascience.kr
The Unique Role of Halogenated Heterocycles in Synthetic and Materials Chemistry
Halogenated heterocycles are indispensable building blocks in organic synthesis and materials science. sigmaaldrich.com The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into a heterocyclic ring can dramatically alter its chemical reactivity and physical properties. exlibrisgroup.com In synthetic chemistry, halogens serve as versatile functional handles for a wide range of transformations, including cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic aromatic substitution, enabling the construction of more complex molecular architectures. sigmaaldrich.com
In materials science, halogenation is a key strategy for tuning the electronic and photophysical properties of organic molecules. researchgate.net The ability of heavier halogens (chlorine, bromine, iodine) to participate in "halogen bonding"—a noncovalent interaction similar to hydrogen bonding—provides a powerful tool for controlling the self-assembly of molecules in the solid state, leading to the development of novel liquid crystals, polymers, and other functional materials. researchgate.netacs.org
The substitution of a hydrogen atom with chlorine on a heterocyclic ring imparts several critical changes to the molecule's properties.
Electronic Effects : Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect generally deactivates aromatic rings towards electrophilic aromatic substitution. organicchemistrytutor.com However, it also possesses lone pairs of electrons that can participate in resonance, exerting a weak electron-donating mesomeric effect (+M), which directs incoming electrophiles to the ortho and para positions. msu.edu This dual nature allows for fine-tuning of electronic properties.
Lipophilicity : The introduction of a chlorine atom typically increases the lipophilicity (fat-solubility) of a molecule. researchgate.netresearchgate.net This is a crucial factor in drug design, as it can enhance a compound's ability to cross cell membranes and reach its biological target.
Metabolic Stability : Chlorine substitution at a site that is otherwise susceptible to metabolic oxidation (e.g., hydroxylation) can block this pathway, thereby increasing the metabolic stability and prolonging the biological half-life of a drug. researchgate.net
Binding Interactions : The chlorine atom can participate in non-covalent interactions, such as halogen bonding, within the active site of a protein, potentially increasing the binding affinity and selectivity of a drug candidate. researchgate.net
| Property | Effect of Chlorine Substitution | Implication |
|---|---|---|
| Reactivity | Inductive electron withdrawal (-I), mesomeric electron donation (+M) | Deactivates ring to electrophilic attack but directs substitution. organicchemistrytutor.com |
| Lipophilicity | Increases overall lipophilicity | Enhances membrane permeability. researchgate.net |
| Metabolic Profile | Can block sites of metabolic oxidation | Increases in vivo half-life. researchgate.net |
| Molecular Interactions | Can participate in halogen bonding | Potential for enhanced binding to biological targets. researchgate.net |
| Electrochemical/Optical Properties | Shifts absorption and fluorescence bands; alters energy gap | Useful for tuning materials for optical or electronic applications. mdpi.com |
Dichloro-substituted heterocycles represent a significant subclass of halogenated compounds, offering further opportunities for molecular design. The presence of two chlorine atoms can amplify the effects seen with monosubstitution or introduce new reactivity patterns. For instance, in 3,4-dihalo-5-hydroxy-2(5H)-furanones, both halogen atoms can be displaced in certain palladium-catalyzed coupling reactions, allowing for difunctionalization. mdpi.com The relative positions of the two chlorine atoms are critical; for example, 4,5-dichloro-3-trichloromethylisothiazole undergoes selective nucleophilic replacement of the chlorine at the 5-position.
The gem-dichloro motif, where two chlorine atoms are attached to the same carbon, is another important structural feature. Found in agrochemicals and used as synthetic intermediates, the gem-dichlorocyclopropane fragment, for example, can undergo ring-expansion reactions or be converted into allenes. nih.gov This functional group fundamentally alters the geometry and reactivity of the carbon atom to which it is attached, changing it from sp² to sp³ hybridization.
Specific Context and Research Rationale for 5,5-dichloro-5H-indeno[1,2-b]pyridine
The specific compound, This compound , represents a unique modification of the core indenopyridine scaffold. While extensive research has focused on derivatives substituted on the aromatic rings or with different functional groups at the 5-position (such as a ketone or hydroxyl group), the 5,5-dichloro derivative is less commonly studied. plymouth.ac.uk
The primary research rationale for the synthesis and study of this compound can be inferred from the known chemistry of its parent scaffold and the effects of gem-dihalogenation.
Synthetic Precursor : The most likely synthetic route to this compound is the reaction of the corresponding ketone, 5H-indeno[1,2-b]pyridin-5-one, with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting gem-dichloro group serves as a masked ketone. It can be hydrolyzed back to the carbonyl group under specific conditions or used as a reactive site for further transformations that are not possible with the ketone directly.
Modification of Molecular Geometry and Electronics : The transformation of the sp²-hybridized carbonyl carbon in the ketone precursor to an sp³-hybridized carbon in the 5,5-dichloro derivative fundamentally alters the geometry of the five-membered ring. This breaks the planarity of the indenone system, creating a three-dimensional structure that could interact differently with biological targets compared to its planar counterparts.
Exploration of Novel Biological Activity : Given that many indenopyridine derivatives, including those with chlorine substituents on the aromatic rings, exhibit potent anticancer activity, a key rationale for synthesizing the 5,5-dichloro analogue would be to explore its cytotoxic properties. researchgate.net The unique steric and electronic profile conferred by the CCl₂ group could lead to a novel mechanism of action or an improved activity profile.
| Property | Value |
|---|---|
| CAS Number | 84443-30-1 |
| Molecular Formula | C₁₂H₇Cl₂N |
| Molecular Weight | 236.1 g/mol |
| SMILES | ClC1(Cl)c2ccccc2-c2ncccc12 |
Identified Gaps and Emerging Opportunities in the Literature Pertaining to this Specific Compound
Despite the growing interest in halogenated indeno[1,2-b]pyridines, a thorough review of the scientific literature reveals a significant gap concerning the specific compound This compound . While its existence is confirmed through chemical databases, providing its basic molecular formula and identifier, there is a notable absence of published research detailing its synthesis, physicochemical properties, and biological activity.
This lack of dedicated research presents a clear opportunity for novel investigation. The geminal dichloro substitution at the 5-position of the indeno[1,2-b]pyridine core represents a unique structural feature that has not been explored within this class of compounds. The electronic and steric effects of these two chlorine atoms at a single carbon could lead to distinct chemical reactivity and biological properties compared to other mono- or di-halogenated analogues. The potential for this specific substitution pattern to influence the compound's interaction with biological targets, such as topoisomerase IIα, remains an open and intriguing question.
Scope and Objectives of Focused Academic Inquiry on this compound
Given the promising anticancer potential of the broader class of halogenated indeno[1,2-b]pyridines and the current void in knowledge regarding the 5,5-dichloro derivative, a focused academic inquiry is warranted. The primary objectives of such a research program would be to:
Develop a Novel and Efficient Synthetic Pathway: A crucial first step would be to devise and optimize a synthetic route to produce this compound in sufficient quantities for further study. This may involve the exploration of various chlorination strategies for the parent 5H-indeno[1,2-b]pyridin-5-one or the construction of the heterocyclic system from a pre-dichlorinated indane precursor.
Characterize the Physicochemical Properties: A comprehensive analysis of the compound's properties, including its solubility, stability, and three-dimensional structure through techniques such as X-ray crystallography, would provide foundational knowledge.
Evaluate In Vitro Anticancer Activity: The synthesized compound should be screened against a panel of human cancer cell lines to determine its cytotoxic potential. This would provide initial insights into its efficacy and selectivity.
Investigate the Mechanism of Action: Should significant anticancer activity be observed, further studies would be necessary to elucidate its mechanism of action. Given the known activity of related compounds, a primary focus would be on its potential as a topoisomerase IIα inhibitor. nih.govnih.gov
Conduct Preliminary Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of closely related analogues would help to establish the importance of the gem-dichloro group at the 5-position for its biological activity.
A focused investigation into this compound holds the potential to not only fill a significant gap in the current scientific literature but also to uncover a novel and potent anticancer agent. The unique structural characteristics of this compound, combined with the established therapeutic potential of its chemical scaffold, make it a compelling target for future research in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5-dichloroindeno[1,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N/c13-12(14)9-5-2-1-4-8(9)11-10(12)6-3-7-15-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSOGTQGKNKPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2(Cl)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5,5 Dichloro 5h Indeno 1,2 B Pyridine
Retrosynthetic Disconnection Strategies for the Indeno[1,2-b]pyridine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach allows for the logical design of a synthetic route. For 5,5-dichloro-5H-indeno[1,2-b]pyridine, the primary disconnection involves the late-stage introduction of the chlorine atoms, pointing to a key ketone intermediate, 5H-indeno[1,2-b]pyridin-5-one. Further disconnection of this intermediate reveals the fundamental building blocks required for the assembly of the fused heterocyclic system.
The construction of the 5H-indeno[1,2-b]pyridine system is most effectively achieved through the convergence of several key precursors. The core structure is typically assembled from components that form the pyridine (B92270) ring fused to an existing indanone framework. The primary building blocks identified through retrosynthetic analysis are:
1-Indanone (B140024) or 1,3-Indandione (B147059): This component provides the five-membered carbocyclic ring and the foundational structure onto which the pyridine ring is fused.
Aromatic Aldehydes: These reagents are incorporated into the pyridine ring, often at the C-4 position, and allow for a wide range of substituents on the final molecule.
Malononitrile (B47326) or other active methylene (B1212753) compounds: These serve as a source for two of the carbon atoms and one of the nitrogen atoms in the pyridine ring.
Ammonium (B1175870) Acetate (B1210297) or other ammonia (B1221849) sources: This provides the final nitrogen atom required to complete the pyridine ring.
The selection of these precursors allows for a modular approach to the synthesis, enabling the introduction of various functional groups on both the indene (B144670) and pyridine portions of the molecule. nih.gov
The introduction of the gem-dichloro group at the C-5 position is a critical step that is envisioned to occur late in the synthetic sequence. The retrosynthetic strategy points to the conversion of a carbonyl group at the C-5 position into the desired dichloro functionality. This transformation is a common strategy in organic synthesis for the formation of gem-dihalides.
The key intermediate for this step is 5H-indeno[1,2-b]pyridin-5-one . The rationale for this design is based on the reactivity of the benzylic ketone, which is activated towards nucleophilic attack and subsequent conversion. The proposed method for this transformation is the use of a strong chlorinating agent such as phosphorus pentachloride (PCl5). This reagent is well-known for its ability to convert ketones into gem-dichlorides. The reaction proceeds through the formation of a chlorophosphate intermediate, which is then displaced by chloride ions to yield the final product.
Established and Emerging Synthetic Routes to Indeno[1,2-b]pyridine Scaffolds
Several synthetic methodologies have been developed for the construction of the indeno[1,2-b]pyridine scaffold. These methods can be broadly categorized into multicomponent reactions, cyclization reactions, and condensation reactions.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product. This approach is particularly well-suited for the synthesis of the 5H-indeno[1,2-b]pyridine core.
A common MCR approach involves the one-pot reaction of an aromatic aldehyde, malononitrile, and 1-indanone in the presence of ammonium acetate. nih.gov This reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1-indanone enolate, and subsequent cyclization and aromatization to form the indenopyridine ring system. The use of catalysts such as nano CeO2/ZnO has been shown to improve the efficiency of this reaction. The versatility of this method allows for the synthesis of a diverse library of substituted indeno[1,2-b]pyridines by simply varying the starting materials.
Table 1: Examples of Multicomponent Synthesis of Indeno[1,2-b]pyridine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |
|---|---|---|---|---|
| Aromatic Aldehyde | Malononitrile | 1-Indanone | Ammonium Acetate, Acetic Acid | 2-amino-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile nih.gov |
| Chalcones | 1,3-Indandione | Ammonium Acetate | Pentafluorophenylammonium triflate | 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one researchgate.net |
Cyclization reactions are fundamental to the formation of the fused ring system of indeno[1,2-b]pyridines. These can be intramolecular processes that form one of the rings onto a pre-existing structure.
Cascade Cyclizations: These are multi-step reactions that occur in a single pot, where the product of one reaction is the substrate for the next. The synthesis of indeno-pyrido[2,3-d]pyrimidines, a related scaffold, has been achieved through a tandem reaction of Knoevenagel condensation, followed by Michael addition and intramolecular cyclization. This highlights the potential for cascade strategies in building complex heterocyclic systems based on the indeno[1,2-b]pyridine core.
Friedel–Crafts Reactions: While not directly forming the pyridine ring, Friedel–Crafts reactions are crucial for the synthesis of the key precursor, 1-indanone. Intramolecular Friedel–Crafts acylation of 3-phenylpropionic acid or its derivatives is a standard method for the synthesis of 1-indanone. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride, or a protic acid like polyphosphoric acid. The availability of substituted 1-indanones through this method provides a direct route to correspondingly substituted indeno[1,2-b]pyridines.
Condensation reactions are a broad class of reactions that involve the joining of two molecules with the loss of a small molecule, such as water or ammonia. These reactions are integral to the formation of the pyridine ring in the synthesis of indeno[1,2-b]pyridines.
As mentioned in the context of multicomponent reactions, the Knoevenagel condensation is a key initial step. This involves the reaction of an active methylene compound (like malononitrile) with an aldehyde or ketone. The subsequent steps of the MCR involve further condensation and cyclization to build the pyridine ring.
Another important condensation strategy is the Hantzsch pyridine synthesis, which, while classically used for dihydropyridines, can be adapted for the synthesis of fully aromatic pyridines. This involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. While not directly reported for this compound, the principles of this reaction could be applied to the construction of the indenopyridine scaffold from suitable precursors.
The synthesis of 2,4-diaryl-5H-indeno[1,2-b]pyridines has been achieved through the reaction of α-benzotriazolyl ketones with α,β-unsaturated ketones, which proceeds via a series of condensation and cyclization steps. organic-chemistry.org
Cross-Coupling Methodologies for Scaffold Construction
The construction of the foundational 5H-indeno[1,2-b]pyridine skeleton is a critical precursor to obtaining the final dichlorinated product. Palladium-catalyzed cross-coupling reactions are powerful tools for forming the necessary carbon-carbon and carbon-nitrogen bonds to assemble this fused heterocyclic system.
One prominent strategy is the Sonogashira cross-coupling reaction , which involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of the indeno[1,2-b]pyridine scaffold, this can be envisioned through a multistep, one-pot sequence. For instance, a suitably substituted aminohalopyridine can undergo a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to form the fused pyrrole ring component of a related azaindole structure. mdpi.com A similar strategy could involve the coupling of an ortho-haloaryl alkyne with a halopyridine, followed by a palladium-catalyzed annulation or an intramolecular cyclization to build the indenopyridine framework. acs.orgnih.gov Research has demonstrated that benzannulated enediynes, prepared via consecutive Sonogashira reactions, can undergo base-mediated cyclization to form indeno-fused quinolizinium salts, showcasing the utility of this methodology in constructing complex fused systems related to the target scaffold. acs.org
The table below outlines representative conditions for Sonogashira coupling reactions that are foundational to building complex heterocyclic systems.
| Catalyst System | Substrates | Base | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| Palladium Complex & Copper(I) Co-catalyst | Aryl/Vinyl Halide + Terminal Alkyne | Amine Base (e.g., Triethylamine) | Various (e.g., Ethanol (B145695), DMF) | Mild reaction conditions, high utility in complex synthesis. | wikipedia.org |
| Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | Aryl/Heteroaryl Halides + Terminal Alkynes | Various | Various | Heterogeneous, recyclable catalyst with high efficiency at low Pd loadings. | nih.gov |
| Palladium-catalyzed (unspecified) | 1-bromo-2-iodobenzene + Alkynes | Triethylamine (for cyclization) | Ethanol (for cyclization) | Consecutive couplings to build a precursor for intramolecular cyclization. | acs.org |
Other cross-coupling strategies, such as Suzuki and Heck reactions, could also be adapted. For example, a palladium-catalyzed intramolecular C-H activation/C-C bond formation on a precursor like 2-(2-bromophenyl)imidazo[1,2-a]pyridine has been successfully used to synthesize 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one, demonstrating a powerful method for the final ring closure to form the indeno-fused system. researchgate.netnih.gov
Direct and Indirect Halogenation Strategies for the this compound Framework
The introduction of the 5,5-dichloro moiety is the defining feature of the target compound. This geminal dichloride is typically installed by converting the corresponding ketone, 5H-indeno[1,2-b]pyridin-5-one.
The most direct route to this compound is the chlorination of the precursor ketone, 5H-indeno[1,2-b]pyridin-5-one. This transformation replaces the carbonyl oxygen with two chlorine atoms. Standard reagents for this type of geminal dichlorination include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). quora.comreddit.comreddit.com
The reaction with PCl₅ typically involves heating the ketone with the reagent, which converts the carbonyl group into the corresponding dichloride. Thionyl chloride can also be used, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF). The choice between PCl₅ and SOCl₂ can depend on factors such as substrate sensitivity and ease of product purification, as the byproducts of the SOCl₂ reaction (SO₂ and HCl) are gaseous and easily removed. quora.comreddit.com While direct examples on the 5H-indeno[1,2-b]pyridin-5-one are not extensively detailed, this is a standard and well-established transformation in organic chemistry for converting ketones to gem-dichlorides. youtube.com
An alternative to direct chlorination of the final scaffold is to incorporate the chlorine atoms at an earlier stage of the synthesis. This involves using halogenated building blocks to construct the indeno[1,2-b]pyridine framework. For instance, a synthesis could commence from a chlorinated derivative of 1,3-indandione. This chlorinated precursor could then undergo a multicomponent condensation reaction with an aldehyde, a ketone, and an ammonium source to build the pyridine ring onto the existing indane system. While this approach is synthetically viable, controlling the regiochemistry and stability of the chlorinated starting materials is crucial. Syntheses of related halogenated fused heterocycles have been reported, demonstrating the principle of building complex systems from halogenated precursors. researchgate.net
Optimization of Reaction Parameters and Process Intensification for this compound Synthesis
The synthesis of the indeno[1,2-b]pyridine scaffold, often achieved through multicomponent reactions, is highly amenable to catalytic enhancement. Recent research has focused on developing heterogeneous and nanocatalysts that offer high efficiency, reusability, and mild reaction conditions.
Nanocatalysis has emerged as a particularly effective strategy. For example, silica-coated iron oxide magnetic nanoparticles functionalized with sulfonic acid (Fe₃O₄@SiO₂@PrSO₃H) have been employed as a highly efficient and reusable catalyst for the solvent-free, one-pot synthesis of indenopyridine derivatives. iau.irresearchgate.net The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet. iau.ir Similarly, copper oxide supported on zeolite-Y (CuO/zeolite-Y) has been shown to be an effective heterogeneous catalyst, providing both Brønsted and Lewis acid sites that promote the cyclization reactions. nih.govresearchgate.net Other nanocatalysts like nano CeO₂/ZnO have also been successfully applied. echemcom.com
The table below summarizes the performance of various nanocatalysts in the synthesis of indeno[1,2-b]pyridine derivatives.
| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Fe₃O₄@SiO₂@PrSO₃H | Four-component condensation | Solvent-free, 80 °C | High yields, short reaction times, reusable, easy magnetic separation. | iau.irresearchgate.net |
| CuO/zeolite-Y | Multicomponent reaction | Ethanol, reflux | Heterogeneous, recyclable, provides both Brønsted and Lewis acid sites. | nih.govresearchgate.net |
| Nano CeO₂/ZnO | Multicomponent reaction | Reflux | Heterogeneous, recyclable, high efficiency. | echemcom.com |
While biocatalysis represents a frontier in green chemistry, its application to the synthesis of complex fused heterocycles like indenopyridines is still an emerging area with significant potential for future development. ijarsct.co.in
Adherence to green chemistry principles is increasingly important in modern synthetic chemistry. nih.govresearchgate.net This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. In the synthesis of pyridine and its fused derivatives, significant strides have been made.
Solvent selection is a key aspect. Whenever possible, hazardous organic solvents are replaced with more environmentally benign alternatives like water or ethanol. nih.govrsc.org Some synthetic protocols for indenopyridines have been successfully developed in ethanol. nih.govresearchgate.net An even greener approach is the use of solvent-free conditions . The synthesis of indenopyridines using the Fe₃O₄@SiO₂@PrSO₃H nanocatalyst, for instance, proceeds efficiently at 80 °C without any solvent, which simplifies workup and reduces environmental impact. iau.irresearchgate.net
Process intensification techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. nih.govnih.gov The application of microwave irradiation has been shown to accelerate the synthesis of various pyridine derivatives, often leading to higher yields in minutes compared to hours required for conventional heating. nih.gov These green methodologies are crucial for developing sustainable and economically viable routes to this compound and its precursors.
Temperature, Pressure, and Reaction Time Effects
The precise control of temperature, pressure, and reaction time is paramount in directing the outcome of complex organic syntheses, influencing yield, purity, and the formation of byproducts. For the synthesis of chlorinated heterocyclic compounds like this compound, these parameters are expected to be critical. Drawing parallels from the synthesis of structurally related molecules, the following effects can be anticipated.
Temperature: Reaction temperature is a key determinant of reaction rate and selectivity. In the synthesis of related chlorinated nitrogen heterocycles, temperature control is crucial for achieving desired outcomes. For instance, in the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, specific temperature ranges are maintained for different steps of the reaction sequence, such as 0-5°C during the addition of phosphorus oxychloride and 20-25°C during the formation of an acetamide intermediate researchgate.net. Similarly, the synthesis of certain [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines was optimized at room temperature (ca. 20°C), with findings indicating that increasing the temperature to 40°C did not improve yields nih.gov. This suggests that for a multi-step synthesis leading to a complex molecule like this compound, an optimal temperature profile would be necessary for each step to maximize the yield and minimize degradation or side-reactions.
Pressure: Information regarding the effect of pressure on the synthesis of indeno[1,2-b]pyridine derivatives is not extensively documented in the available research. Most reported syntheses of related heterocyclic systems are conducted at atmospheric pressure. It is plausible that certain steps, such as catalytic hydrogenations or reactions involving gaseous reagents, could be influenced by pressure, but specific data relating to the indenopyridine core is scarce.
Reaction Time: The duration of a reaction is a critical variable that is often optimized to ensure complete conversion of starting materials while preventing the formation of degradation products. In the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, reaction times are carefully controlled, ranging from 40 minutes for an initial condensation to 15 hours for a cyclization step researchgate.net. For the synthesis of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines, it was found that a total reaction time of 3 hours (1 hour before and 2 hours after base addition) was optimal, and extending this time decreased the yields nih.gov. This highlights the importance of time optimization to achieve the highest possible efficiency for the synthesis of this compound.
The table below summarizes reaction condition optimization from related syntheses, illustrating the principles that would apply to the synthesis of this compound.
| Parameter | Studied Compound/Reaction Step | Condition | Observation | Reference |
| Temperature | N-benzyl-N-cyclopentenylacetamide formation | 20-25°C | Optimal temperature for the reaction. | researchgate.net |
| Vilsmeier cyclization for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Reflux | Required for cyclization. | researchgate.net | |
| Synthesis of [(dithiazolylidene)amino]azines | 20°C vs 40°C | Increasing temperature did not improve yields. | nih.gov | |
| Reaction Time | N-cyclopentylidene(phenyl)methanamine formation | 40 min | Sufficient for completion. | researchgate.net |
| N-benzyl-N-cyclopentenylacetamide formation | 14 h | Required for high conversion. | researchgate.net | |
| Vilsmeier cyclization for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | 15 h | Optimal duration for the cyclization reaction. | researchgate.net | |
| Synthesis of [(dithiazolylidene)amino]azines | 3 h (total) | Extending the reaction time led to decreased yields. | nih.gov |
Stereoselective Synthesis Considerations for Potential Chiral Derivatives of Indeno[1,2-b]pyridines
The indeno[1,2-b]pyridine scaffold holds significant potential for the development of chiral molecules, particularly if the C5 position, which is dichlorinated in the target compound, were to be functionalized asymmetrically. The development of stereoselective synthetic methods is a key area of modern organic chemistry, driven by the fact that the biological activity of chiral molecules is often dependent on their specific stereochemistry.
Research into the synthesis of indeno[1,2-b]pyridine derivatives has led to methods that create chiral centers within the molecular framework. For example, a novel aza-semipinacol rearrangement has been utilized to produce functionalized indeno[1,2-b]pyridin-2-ones that contain all-carbon quaternary stereogenic centers nih.govacs.org. This demonstrates that complex, stereochemically defined structures based on the indenopyridine core are accessible.
The broader field of pyridine chemistry offers numerous strategies for achieving stereoselectivity that could potentially be adapted for the synthesis of chiral derivatives of this compound. Catalytic asymmetric synthesis is a powerful tool for creating enantioenriched pyridine derivatives chim.it. These methods include:
Catalytic asymmetric addition to unsaturated double bonds: This could be applied to a precursor of the indenopyridine system to establish a stereocenter.
Catalytic asymmetric reduction: Asymmetric reduction of a prochiral ketone or imine within the indenopyridine scaffold could generate a chiral alcohol or amine.
Catalytic asymmetric cross-coupling: This could be used to introduce a chiral substituent onto the pyridine or indene ring.
Catalytic asymmetric C-H functionalization: Direct, enantioselective functionalization of a C-H bond on the indenopyridine core would be a highly atom-economical approach to chirality.
The development of a stereoselective synthesis for a derivative of this compound would likely involve a multi-step approach where a chiral center is introduced early in the synthesis or through a late-stage asymmetric transformation. The presence of the dichloro group at the C5 position presents a unique synthetic challenge and an opportunity for conversion into a chiral center.
The table below outlines some conceptual strategies for the stereoselective synthesis of chiral indeno[1,2-b]pyridine derivatives based on established methodologies in pyridine chemistry.
| Stereoselective Strategy | Description | Potential Application to Indeno[1,2-b]pyridines | Reference |
| Aza-semipinacol Rearrangement | A rearrangement reaction that can be used to create quaternary stereogenic centers. | Has been successfully applied to synthesize indeno[1,2-b]pyridin-2-ones with novel quaternary chiral centers. | nih.govacs.org |
| Catalytic Asymmetric Hydrogenation | Reduction of a double bond or carbonyl group using a chiral catalyst to produce an enantioenriched product. | Asymmetric hydrogenation of an indenopyridine precursor containing a C=C or C=O bond could establish a stereocenter. | chim.it |
| Asymmetric Allylic Alkylation | A palladium-catalyzed reaction that can be used for the enantioselective functionalization of alkylpyridines. | Could potentially be used to introduce a chiral side chain onto the indenopyridine scaffold. | chim.it |
| Asymmetric C-H Alkylation | Direct alkylation of a C-H bond using a chiral catalyst. | Could be used for the enantioselective functionalization of the pyridine or indene ring of the core structure. | chim.it |
Advanced Structural Elucidation and Spectroscopic Analysis of 5,5 Dichloro 5h Indeno 1,2 B Pyridine
Single-Crystal X-ray Diffraction Studies
No single-crystal X-ray diffraction data for 5,5-dichloro-5H-indeno[1,2-b]pyridine has been found in the existing literature. To conduct the following analyses, a suitable single crystal of the compound would need to be synthesized and subjected to X-ray diffraction analysis.
Precise Bond Lengths and Angles in the Indeno[1,2-b]pyridine Nucleus
Experimental data on bond lengths and angles for the indeno[1,2-b]pyridine nucleus of this specific compound are not available.
Conformational Analysis and Torsional Angles of the Dichloro Substituents
Information regarding the conformation and torsional angles of the dichloro substituents is not available.
Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly (e.g., Halogen Bonding, π-π Stacking)
Details on the crystal packing and any potential intermolecular interactions such as halogen bonding or π-π stacking are currently unknown.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No published high-resolution 1D or 2D NMR spectroscopic data for this compound could be retrieved. The synthesis and purification of the compound would be a prerequisite for its analysis by NMR spectroscopy.
Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Assignments
Comprehensive NMR assignments are not available in the absence of experimental spectra.
Investigation of Dynamic Processes and Conformational Exchange in Solution
There is no information available regarding dynamic processes or conformational exchange of this compound in solution.
Solid-State NMR for Polymorphic and Amorphous Forms
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials. In the context of this compound, ssNMR could be employed to investigate the existence of different solid forms, such as polymorphs (different crystalline structures of the same compound) and amorphous forms (lacking long-range crystalline order).
An ssNMR study would typically involve acquiring spectra of nuclei such as ¹³C and ¹⁵N. Differences in the chemical shifts and line widths in the ssNMR spectra can distinguish between different solid forms. For instance, polymorphs would exhibit distinct sets of sharp peaks, reflecting the different local electronic environments of the nuclei in each crystal lattice. In contrast, an amorphous form would typically show broad, less-defined peaks due to the distribution of molecular conformations and intermolecular interactions. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be essential to enhance the signal and resolution of the spectra.
Without experimental data, it is not possible to provide a data table or a detailed analysis of the polymorphic or amorphous forms of this compound.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides insights into the molecular vibrations and can be used to identify functional groups and confirm the molecular structure.
Characteristic Vibrational Modes and Functional Group Analysis
The IR and Raman spectra of this compound would be expected to show a series of characteristic bands corresponding to the vibrations of its constituent parts: the indenopyridine skeleton and the C-Cl bonds.
Expected Vibrational Modes:
Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.
C=C and C=N Stretching: Vibrations of the aromatic rings would appear in the 1400-1650 cm⁻¹ region. aps.org The C=N stretching of the pyridine (B92270) ring is a characteristic feature.
C-Cl Stretching: The presence of the dichloro group would give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position would be sensitive to the geometry at the C5 carbon.
Ring Puckering and Bending Modes: The fused ring system would have a complex set of lower frequency vibrations in the fingerprint region below 1000 cm⁻¹.
A hypothetical data table for the characteristic vibrational modes is presented below, based on general spectroscopic principles. It is important to note that these are expected ranges and the actual peak positions would need to be determined experimentally.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C/C=N Stretch | 1400 - 1650 | IR, Raman |
| C-Cl Stretch (Asymmetric & Symmetric) | 600 - 800 | IR, Raman |
| Out-of-Plane C-H Bending | 700 - 900 | IR |
| Ring Deformation Modes | 400 - 1000 | IR, Raman |
Correlation with Computational Frequency Calculations
To aid in the assignment of the experimental vibrational spectra, computational methods such as Density Functional Theory (DFT) are often employed. By calculating the vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum can be generated.
The calculated frequencies are typically scaled by an empirical factor to better match the experimental values. A strong correlation between the calculated and experimental spectra would provide a high degree of confidence in the assignment of the observed vibrational modes. Such a computational study for this specific compound has not been reported in the literature.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides information about the electronic structure of a molecule and its behavior upon absorption of light.
Analysis of Electronic Transitions and Absorption Band Assignments
The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated aromatic system. The extended conjugation of the indenopyridine system would likely result in absorptions in the UV and possibly the visible region of the electromagnetic spectrum.
The absorption bands could be assigned as follows:
π → π* Transitions: These are typically high-energy transitions resulting in strong absorption bands, likely in the UV region. The fusion of the benzene (B151609) and pyridine rings would lead to a complex set of such transitions.
n → π* Transitions: The nitrogen atom in the pyridine ring has a lone pair of electrons (n), which can be excited to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.
Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, could help to differentiate between these transition types. Without experimental spectra, a definitive assignment of absorption bands is not possible.
Photophysical Properties (Quantum Yields, Fluorescence Lifetimes)
Following the absorption of light, an excited molecule can relax through various pathways, including fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
The fluorescence properties of this compound would depend on its molecular structure and rigidity. The presence of the heavy chlorine atoms could potentially lead to enhanced intersystem crossing to the triplet state, which might decrease the fluorescence quantum yield.
To determine these properties, experimental measurements using a fluorometer and time-resolved fluorescence spectroscopy would be required. A hypothetical data table for photophysical properties is provided below, which would need to be populated with experimental data.
| Property | Symbol | Value | Conditions (e.g., Solvent) |
| Absorption Maximum | λₘₐₓ | Data not available | - |
| Molar Absorptivity | ε | Data not available | - |
| Emission Maximum | λₑₘ | Data not available | - |
| Fluorescence Quantum Yield | Φf | Data not available | - |
| Fluorescence Lifetime | τ | Data not available | - |
Solvatochromic and Halochromic Effects
The electronic absorption and emission spectra of organic compounds are often influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For a molecule like this compound, which possesses a fused aromatic system with a nitrogen heteroatom and chloro-substituents, shifts in its UV-Vis absorption and fluorescence spectra are anticipated in solvents of varying polarity. It is expected that the compound would exhibit a bathochromic (red) shift in more polar solvents. This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules.
Halochromism, the change in color of a substance upon a change in pH, is also a potential characteristic of this compound. The pyridine nitrogen atom can be protonated in acidic media. This protonation would lead to a significant alteration of the electronic structure of the molecule, likely resulting in a pronounced bathochromic shift in the UV-Vis spectrum. The extent of this shift would be dependent on the pH of the solution and the pKa of the conjugate acid of the compound.
To illustrate these potential effects, a hypothetical data table is presented below, based on typical shifts observed for related pyridine-containing fused heterocyclic systems.
Interactive Data Table: Predicted Solvatochromic and Halochromic Data for this compound
| Solvent/Condition | Polarity Index | Predicted λmax (nm) | Predicted Emission λmax (nm) | Notes |
| n-Hexane | 0.1 | 320 | 380 | Non-polar solvent. |
| Dichloromethane (B109758) | 3.1 | 328 | 395 | Moderately polar aprotic solvent. |
| Acetonitrile | 5.8 | 335 | 410 | Polar aprotic solvent. |
| Ethanol (B145695) | 4.3 | 340 | 420 | Polar protic solvent, potential for H-bonding. |
| Water (pH 7) | 10.2 | 345 | 430 | Highly polar protic solvent. |
| Water (pH 2) | 10.2 | 365 | 450 | Acidic conditions, protonation of pyridine N. |
Note: The data in this table is hypothetical and serves as an illustration of expected trends for this compound based on the behavior of analogous compounds.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For this compound (C12H6Cl2N), the molecular ion peak in the mass spectrum would be characterized by a distinctive isotopic pattern due to the presence of two chlorine atoms. The natural abundance of chlorine isotopes (35Cl, ~75.8%; 37Cl, ~24.2%) would result in an [M]+• peak, an [M+2]+• peak, and an [M+4]+• peak with a characteristic intensity ratio of approximately 9:6:1.
The fragmentation pathways of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely be initiated by the loss of a chlorine atom or a molecule of hydrogen chloride. The fused aromatic ring system is expected to be relatively stable, with fragmentation primarily involving the substituents.
Key predicted fragmentation pathways include:
Loss of a chlorine radical: [M]+• → [M-Cl]+ + Cl•
Loss of HCl: [M]+• → [M-HCl]+• + HCl
Sequential loss of chlorine atoms: [M]+• → [M-Cl]+ → [M-2Cl]-
Ring cleavage: Following initial losses, the indenopyridine core may undergo further fragmentation, although this would require higher energy.
A table of predicted major fragment ions and their proposed elemental compositions is provided below.
Interactive Data Table: Predicted HRMS Fragmentation Data for this compound
| Predicted m/z | Proposed Elemental Composition | Fragmentation Pathway |
| 233.9931 | C12H635Cl2N | Molecular Ion [M]+• |
| 235.9902 | C12H635Cl37ClN | Isotope Peak [M+2]+• |
| 237.9872 | C12H637Cl2N | Isotope Peak [M+4]+• |
| 198.0163 | C12H635ClN | Loss of a Cl radical |
| 197.0084 | C12H535ClN | Loss of HCl |
| 163.0396 | C12H6N | Loss of two Cl radicals |
Note: The m/z values are calculated based on the exact masses of the most abundant isotopes and are hypothetical for this compound.
Reaction Chemistry and Advanced Derivatization Strategies for 5,5 Dichloro 5h Indeno 1,2 B Pyridine
Reactivity of the Dichloro Substituents at the C-5 Position
The geminal dichloro group at the C-5 position is a key functional handle for derivatization. Its reactivity is influenced by the electronic effects of the fused aromatic system and the adjacent pyridine (B92270) ring.
Nucleophilic Aromatic Substitution Reactions
SNAr reactions typically proceed through an addition-elimination mechanism involving a Meisenheimer intermediate, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov For dichlorinated heteroarenes, sequential substitution is often possible, allowing for the introduction of different nucleophiles. nih.gov Although direct experimental data on 5,5-dichloro-5H-indeno[1,2-b]pyridine is scarce, the principles of SNAr on related chloro-substituted heterocycles suggest that various nucleophiles could be employed.
Potential Nucleophilic Substitution Reactions:
| Nucleophile | Potential Product | Reaction Conditions (Hypothetical) |
| Alkoxides (e.g., NaOMe) | 5-alkoxy-5-chloro-5H-indeno[1,2-b]pyridine | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature |
| Amines (e.g., R-NH2) | 5-amino-5-chloro-5H-indeno[1,2-b]pyridine | Base catalysis, polar solvent |
| Thiols (e.g., R-SH) | 5-thio-5-chloro-5H-indeno[1,2-b]pyridine | Base (e.g., NaH), aprotic solvent |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of chloroarenes in these reactions is generally lower than that of bromo- or iodoarenes, often requiring more specialized catalyst systems. However, advancements in ligand design have enabled the efficient coupling of aryl chlorides. nih.gov
For this compound, the geminal dichloro arrangement presents an interesting substrate for these reactions. It is plausible that stepwise or double cross-coupling could be achieved under carefully controlled conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide. For the target compound, this could be used to introduce aryl or vinyl substituents at the C-5 position. Ligand-free conditions have been shown to be effective for the C5-selective cross-coupling of 2,5-dichloropyridine. nih.gov
Stille Coupling: This reaction utilizes organostannanes as the coupling partners. It is known for its tolerance of a wide range of functional groups.
Sonogashira Coupling: This reaction allows for the introduction of terminal alkynes, providing a gateway to further functionalization.
Heck Coupling: This reaction involves the coupling of an alkene with the halide, leading to the formation of a new carbon-carbon bond.
Hypothetical Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction Name | Reagent | Potential Product | Catalyst System (Hypothetical) |
| Suzuki-Miyaura | Arylboronic acid | 5-aryl-5-chloro-5H-indeno[1,2-b]pyridine | Pd(OAc)2, phosphine (B1218219) ligand (e.g., SPhos) |
| Stille | Organostannane | 5-alkyl/aryl-5-chloro-5H-indeno[1,2-b]pyridine | Pd(PPh3)4 |
| Sonogashira | Terminal alkyne | 5-alkynyl-5-chloro-5H-indeno[1,2-b]pyridine | PdCl2(PPh3)2, CuI |
| Heck | Alkene | 5-alkenyl-5-chloro-5H-indeno[1,2-b]pyridine | Pd(OAc)2, P(o-tol)3 |
Reductive Dehalogenation and Hydrogenation Reactions
Reductive dehalogenation offers a method to remove one or both chlorine atoms, leading to the parent 5H-indeno[1,2-b]pyridine or 5-chloro-5H-indeno[1,2-b]pyridine. This can be achieved using various reducing agents. Hydrated electrons generated in processes like the UV/sulfite system have been shown to be effective for the dehalogenation of chlorinated aromatic compounds. researchgate.net Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is another common method for dehalogenation.
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring is a site of basicity and nucleophilicity, allowing for a range of chemical transformations.
N-Alkylation and Quaternization
The pyridine nitrogen can be readily alkylated using alkyl halides to form pyridinium (B92312) salts. fabad.org.tr This quaternization modifies the electronic properties of the ring system, making it more susceptible to nucleophilic attack. The choice of alkylating agent and reaction conditions can influence the efficiency of the reaction. For instance, the N-alkylation of imidazo[4,5-b]pyridines has been achieved using 4-methoxybenzyl chloride in the presence of potassium carbonate in DMF. fabad.org.tr Similar conditions could likely be applied to this compound.
Example of N-Alkylation:
| Reagent | Product |
| Methyl iodide (CH3I) | 5,5-dichloro-1-methyl-5H-indeno[1,2-b]pyridin-1-ium iodide |
| Benzyl bromide (BnBr) | 1-benzyl-5,5-dichloro-5H-indeno[1,2-b]pyridin-1-ium bromide |
N-Oxidation
The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. google.comorgsyn.org The resulting N-oxide has altered reactivity compared to the parent pyridine. The N-oxide oxygen atom can direct metallation to the C-2 position and can also be removed reductively. N-oxidation can also facilitate certain nucleophilic substitution reactions on the pyridine ring. A common procedure involves reacting the pyridine compound with m-CPBA in a solvent like dichloromethane (B109758). google.com
Transformations of the Indene (B144670) Moiety
The indene portion of the molecule consists of a benzene (B151609) ring fused to a five-membered ring. Its reactivity is influenced by the electronic effects of the fused pyridine system.
Electrophilic Aromatic Substitution on the Benzene Ring of Indene (if applicable)
Specific examples of electrophilic aromatic substitution (EAS) on this compound are not readily found in the surveyed literature. However, the predicted reactivity can be inferred from the fundamental principles of EAS on substituted aromatic systems. wikipedia.orgbyjus.com
The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgquora.com This deactivation is further intensified by protonation or coordination with a Lewis acid catalyst, which is often required for EAS reactions. wikipedia.org Consequently, the benzene ring of the indene moiety is the more probable site for electrophilic substitution.
The fused pyridine ring and the dichloro-substituted C5 carbon act as electron-withdrawing groups, which generally deactivate the benzene ring compared to benzene itself. libretexts.orgmsu.edu Electron-withdrawing groups are typically meta-directing. wikipedia.orgmsu.edu However, the orientation of substitution on the four available positions of the indene's benzene ring (C6, C7, C8, C9) would be complex. The reaction would likely require harsh conditions, and the precise regioselectivity would depend on a balance of inductive and resonance effects, as well as the nature of the electrophile. The formation of a resonance-stabilized carbocation intermediate, known as a benzenonium or arenium ion, is the rate-determining step of the reaction. byjus.commsu.edu
Ring Opening/Closure Reactions Affecting the Indene Portion
There is no specific information available in the searched literature regarding the ring opening or closure reactions of the pre-formed indene moiety in this compound. While syntheses of related indeno[1,2-b]pyridine and spiro-indene structures often involve the cyclization or construction of the ring system from precursors like 1,3-indandione (B147059), reactions that open the five-membered ring of the indene core post-synthesis are not documented for this specific compound. nih.govrsc.orgrsc.org
Functionalization at Other Positions of the Indeno[1,2-b]pyridine Core
Selective C-H Activation and Functionalization
Modern synthetic chemistry heavily utilizes C-H activation for the functionalization of heterocyclic compounds. mdpi.comnih.gov While no studies specifically report the C-H functionalization of this compound, the reactivity of related systems provides insight into potential transformations.
In pyridine and its derivatives, C-H activation can be directed to various positions. nih.gov For the indeno[1,2-b]pyridine core, several C-H bonds are potential targets:
Pyridine Ring (C2, C3, C4): The nitrogen atom can act as a directing group, facilitating functionalization at the C2 position. nih.gov However, achieving selectivity for the C3 or C4 positions often requires more specialized catalytic systems. nih.gov
Benzene Ring (C6, C7, C8, C9): As discussed, these positions are more susceptible to EAS-type reactions but could also be targeted by transition-metal-catalyzed C-H functionalization, depending on the catalyst and directing group strategy employed. mdpi.com
Visible light-induced photocatalysis is another powerful method for C-H functionalization of related heterocycles like imidazo[1,2-a]pyridines, enabling alkylation, amination, and other transformations at various ring positions. nih.gov Such methods could potentially be adapted for the functionalization of the indeno[1,2-b]pyridine core.
Introduction of Other Heteroatom-Containing Substituents
The introduction of heteroatoms can proceed via several pathways, with nucleophilic aromatic substitution (SNAr) being a primary consideration for the electron-deficient pyridine ring. nih.gov
On the Pyridine Ring: The pyridine ring is activated towards nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). abertay.ac.uk The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov While the target molecule lacks a leaving group on the pyridine ring, derivatization to install one (e.g., a halogen) could open pathways for substitution by various nucleophiles (amines, alkoxides, thiolates).
At the C5 Position: The gem-dichloro group at the C5 position represents a key functional handle. These chlorine atoms are benzylic-like and could be susceptible to nucleophilic substitution, potentially via an SN1 or SN2 mechanism, depending on the conditions and the nucleophile. This would allow for the introduction of a wide variety of substituents, including those containing oxygen, nitrogen, or sulfur heteroatoms. Sequential substitution could lead to multifunctionalized derivatives. nih.gov
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The selectivity of reactions involving this compound is dictated by the electronic and steric properties of the molecule's distinct reactive sites.
| Reaction Type | Most Probable Reactive Site | Predicted Regioselectivity | Controlling Factors |
|---|---|---|---|
| Electrophilic Substitution | Indene Benzene Ring (C6-C9) | Complex; likely a mixture of isomers | Electronic deactivation by pyridine ring; directing effects of the fused system. wikipedia.orgmsu.edu |
| Nucleophilic Substitution (SNAr) | Pyridine Ring (C2, C4) | C2 and C4 positions | Electron deficiency due to nitrogen; requires a leaving group to be present. abertay.ac.uk |
| Nucleophilic Substitution (Aliphatic) | C5 Position | - | Reactivity of the gem-dichloro group; stability of potential carbocation/transition state. |
| C-H Activation | Pyridine Ring (C2, C3, C4) | Dependent on catalyst/directing group | Coordination to nitrogen; steric hindrance; electronic properties of specific C-H bonds. nih.gov |
Chemoselectivity: The molecule possesses multiple potential reaction sites: the C-H bonds of the two aromatic rings, the C-H bonds of the methylene (B1212753) bridge in the parent compound (not present here), and the C-Cl bonds at the C5 position. A key challenge in derivatization is achieving chemoselectivity. For instance, in reactions with nucleophiles, competition would exist between attack at an activated position on the pyridine ring (if a leaving group is present) and substitution of the chlorine atoms at C5. nih.govnih.gov Electrophilic reactions would selectively target the C-H bonds of the indene's benzene ring over the deactivated pyridine ring. quora.com
Regioselectivity:
Electrophilic Attack: As noted, EAS is expected to occur on the benzene portion (C6-C9). msu.edu
Nucleophilic Attack: For SNAr reactions on the pyridine ring, attack is strongly favored at the C2 and C4 positions. abertay.ac.uk
C-H Activation: The regioselectivity of C-H activation is highly dependent on the methodology. Transition metal catalysis can be tuned to target specific positions, such as the C3 position of pyridines, which is often difficult to functionalize via other means. nih.govchemrxiv.org
Stereoselectivity: The C5 carbon is a sp3-hybridized center. If the two chlorine atoms were to be substituted sequentially with two different nucleophiles (Nu1 and Nu2), the C5 carbon would become a chiral center. Controlling the stereochemistry of such a transformation to yield a single enantiomer would require an asymmetric catalytic method, a field of growing importance in the synthesis of complex molecules.
A comprehensive search of scientific databases and literature has revealed no specific information on the chemical compound This compound .
Therefore, it is not possible to generate the requested article on "" as there is no available research data for this specific molecule. The synthesis, derivatization, or investigation of novel reaction pathways for this particular compound has not been documented in the accessible scientific literature.
While research exists for the broader class of indeno[1,2-b]pyridines and other dichloro-substituted heterocyclic systems, providing information on these related but distinct compounds would fall outside the strict scope of your request. To ensure scientific accuracy and adhere to the provided instructions, an article on a compound with no available data cannot be produced.
Advanced Applications and Future Research Directions of 5,5 Dichloro 5h Indeno 1,2 B Pyridine Derivatives Strictly Excluding Biological, Medical, Dosage, Safety, and Clinical Trial Data
Potential in Advanced Materials Science
The rigid, planar structure of the indeno[1,2-b]pyridine core, combined with the electron-withdrawing nature of chlorine substituents, makes its derivatives highly attractive for various applications in materials science. These modifications can significantly influence the molecular energy levels, charge transport characteristics, and light-emitting properties of the resulting compounds.
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
While specific research on 5,5-dichloro-5H-indeno[1,2-b]pyridine in OLEDs and OPVs is limited, the broader class of halogenated indenopyridine and related azafluorene (B8703113) derivatives demonstrates significant promise. In the realm of OPVs, halogenation is a key strategy for developing high-performance non-fullerene acceptors (NFAs). For instance, asymmetric NFAs incorporating halogenated 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile end groups, which share a similar structural motif, have been synthesized. nih.govresearchgate.net
The number and type of halogen atoms allow for the fine-tuning of the optical and electronic properties of these acceptors. nih.gov Dihalogenated derivatives, in particular, have shown superior photovoltaic performance in organic solar cells. nih.gov This is often attributed to favorable adjustments in the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, leading to better compatibility with donor materials like the polymer PM6, even when processed with environmentally friendlier, non-halogenated solvents. nih.gov The resulting devices have demonstrated not only high efficiency but also remarkable long-term stability, retaining a high percentage of their initial power conversion efficiency (PCE) after extended periods in air without encapsulation. nih.gov
Pyridine-containing cores, in general, are valuable in OLEDs. They can be incorporated into host materials for thermally activated delayed fluorescence (TADF) emitters. The introduction of a pyridine (B92270) group as an electron-withdrawing unit can lead to high triplet energies, a crucial property for blue TADF-OLEDs. nih.gov For example, a carbazole-based asymmetric host molecule with a pyridine core achieved a high external quantum efficiency of 22.7% and an impressive operational lifetime. nih.gov This suggests that chlorinated indeno[1,2-b]pyridine derivatives could be valuable building blocks for developing stable and efficient host materials in next-generation displays.
Organic Semiconductors and Conductors
The inherent properties of the indeno[1,2-b]pyridine framework make it a suitable candidate for organic semiconductors. The introduction of chlorine atoms can further enhance these properties. Chlorine is known to improve the conductivity of nanomaterials. chlorine.org For example, titanium dioxide purified using chlorine chemistry has been a key component in novel, highly conductive nanostructures. chlorine.org
In the context of organic semiconductors, chlorination can influence molecular packing in the solid state and lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). This can facilitate electron injection and transport, which are critical for n-type and ambipolar organic field-effect transistors (OFETs). While direct studies on this compound as a semiconductor are not widely reported, research on related structures provides strong indicators of its potential. For example, derivatives of indeno[1,2-b]fluorene-6,12-dione-thiophene have been investigated as molecular semiconductors, where modifications to the core structure significantly impact charge transport performance. researchgate.net
Photochromic and Thermochromic Materials
There is currently a lack of specific research data on the photochromic and thermochromic properties of this compound derivatives. However, the general class of conjugated organic molecules with donor-acceptor characteristics can exhibit these properties. The rigid structure of the indenopyridine core, coupled with the electronic perturbations introduced by chlorine atoms, could potentially lead to materials that change color in response to light (photochromism) or heat (thermochromism). This remains an area ripe for future investigation.
Fluorescent Probes and Dyes (Purely material-based, non-biological application)
Fluorescent dyes are integral to various technologies, from sensors to imaging. The indeno[1,2-b]pyridine scaffold can serve as the core of fluorescent molecules. The photophysical properties, such as absorption and emission wavelengths and quantum yield, are highly dependent on the molecular structure. The introduction of chlorine atoms can modulate these properties. For instance, the addition of chlorinated compounds can affect the fluorescence of certain dyes. researchgate.net
While many fluorescent probes based on pyridine derivatives are developed for biological applications, their fundamental photophysical properties are relevant for material-based uses as well. For example, they can be used as sensors for detecting chemical compounds when immobilized in a polymer matrix. rsc.org The changes in fluorescence spectra in the presence of specific analytes form the basis of their sensing capabilities. rsc.org Rhodamine dyes, another class of fluorescent compounds, are widely used due to their high photostability and fluorescence quantum yield, and their properties can be synthetically modified for various applications. acs.org It is plausible that chlorinated indeno[1,2-b]pyridine derivatives could be developed into novel fluorescent materials for applications such as solid-state lighting and chemical sensing, leveraging the tunability offered by the chlorine substituents.
Catalysis and Ligand Design
The nitrogen atom in the pyridine ring of the this compound structure provides a coordination site for metal ions, making these compounds potential ligands in catalysis.
Transition Metal Ligands
Pyridine and its derivatives are fundamental ligands in transition metal chemistry, forming stable complexes with a wide range of metals. researchgate.netrsc.org These complexes are pivotal in various catalytic processes. The electronic properties of the pyridine ligand can be systematically altered by introducing substituents, which in turn influences the catalytic activity of the metal center.
The electron-withdrawing nature of the chlorine atoms in this compound would make it a weaker sigma-donating ligand compared to its non-chlorinated counterpart. This modification can affect the electron density at the metal center, potentially enhancing its catalytic activity in specific reactions, such as oxidation or polymerization. The rigid and sterically defined structure of the indenopyridine framework can also provide selectivity in catalytic transformations.
While specific catalytic applications of transition metal complexes with this compound are not yet documented, the principles of ligand design suggest their potential. For example, various transition metal complexes with pyridine-based ligands are used in a multitude of catalytic reactions. The synthesis of indeno[1,2-b]pyridine derivatives can be achieved through transition-metal-catalyzed heteroannulation reactions, indicating a strong interaction between this scaffold and metal catalysts. nih.gov The exploration of chlorinated indeno[1,2-b]pyridine derivatives as ligands is a promising direction for the development of novel and efficient catalysts.
Organocatalysis
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a powerful and often more sustainable alternative to traditional metal-based catalysis. scienceopen.combeilstein-journals.org While direct applications of this compound derivatives in organocatalysis are yet to be extensively reported, the inherent features of the indenopyridine framework suggest significant potential.
Derivatives of related nitrogen-containing heterocycles, such as tetrahydropyridines, have been synthesized with high stereoselectivity using organocatalytic cascade reactions. acs.org For instance, squaramide-based catalysts have been effectively employed in multicomponent reactions to construct complex chiral tetrahydropyridine (B1245486) rings. acs.org This opens avenues for designing chiral indenopyridine-based organocatalysts. The rigidity of the indenopyridine backbone could provide a well-defined chiral environment, crucial for achieving high enantioselectivity in asymmetric transformations.
Future research could focus on synthesizing chiral derivatives of this compound and evaluating their efficacy in a range of organocatalytic reactions, such as Michael additions, aldol (B89426) reactions, and cycloadditions. The electron-withdrawing nature of the dichloro group could influence the acidity and hydrogen-bonding capabilities of adjacent functional groups, a key aspect in the design of bifunctional organocatalysts. nih.govscienceopen.com
Table 1: Potential Organocatalytic Reactions for Indenopyridine Derivatives
| Reaction Type | Potential Role of Indenopyridine Derivative | Catalyst Type Example |
| Asymmetric Michael Addition | Chiral Lewis base or Brønsted acid | Chiral amine or phosphoric acid |
| Asymmetric Aldol Reaction | Proline-type catalyst with a rigid backbone | Chiral secondary amine |
| Asymmetric Diels-Alder Reaction | Lewis acid activation of dienophiles | Chiral imidazolidinone |
Development of Advanced Chemical Probes for Research (Non-biological use)
Chemical probes are essential tools for elucidating the function of chemical and material systems. The development of novel probes with tailored properties is a continuous pursuit. Indenopyridine derivatives, owing to their rigid, planar structure and potential for fluorescence, are promising candidates for the design of advanced, non-biological chemical probes.
The fused aromatic system of indenopyridines can give rise to interesting photophysical properties. By strategically introducing various functional groups onto the this compound core, it may be possible to create probes that respond to specific analytes or environmental changes (e.g., polarity, viscosity) through a detectable change in their fluorescence emission. For instance, pyridazinedione derivatives have been utilized as chemical biology tools for protein modification, showcasing the utility of related heterocyclic systems. rsc.org This concept can be extended to the design of indenopyridine-based probes for materials science, such as for detecting microcracks or monitoring polymerization processes.
Future work in this area would involve the synthesis of a library of this compound derivatives with diverse substituents and a thorough investigation of their photophysical properties. The goal would be to establish clear structure-property relationships that link specific structural modifications to desired sensing capabilities.
Future Methodological Advancements in Indenopyridine Synthesis and Functionalization
The advancement of applications for this compound derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies. Current methods for synthesizing the core 5H-indeno[1,2-b]pyridine ring system often involve multi-component reactions. For example, the reaction of aromatic aldehydes, malononitrile (B47326), and 1-indanone (B140024) in the presence of a catalyst can yield 2-amino-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles. nih.gov Another approach involves the reaction of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile. rsc.org
Future research should aim to expand the toolkit for both the synthesis of the core structure and its subsequent functionalization. Key areas for development include:
Direct C-H Functionalization: Developing methods for the direct and selective introduction of functional groups onto the indenopyridine skeleton would be a significant step forward, avoiding the need for pre-functionalized starting materials.
Novel Cyclization Strategies: Exploring new catalytic cycles and reaction partners could lead to the synthesis of indenopyridines with unprecedented substitution patterns. A diboration-electrocyclization sequence has been shown to be effective for creating fused pyridine building blocks. nih.govresearchgate.net
Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure indenopyridine derivatives is crucial for their application in areas like organocatalysis. Organocatalytic approaches have been successful in the asymmetric synthesis of spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives. rsc.org
Table 2: Synthetic Strategies for Indenopyridine Derivatives
| Strategy | Description | Starting Materials Example | Product Type Example |
| Multicomponent Reaction | A one-pot reaction combining three or more starting materials. | Aromatic aldehyde, malononitrile, 1-indanone | 2-Amino-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile nih.gov |
| Cyclocondensation | Reaction of a diketone or equivalent with an amine source. | 2-Arylmethylidene-2,3-dihydro-1H-inden-1-one, malononitrile | 2-Alkoxy-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced reaction control, improved safety, and ease of scalability. uc.ptspringerprofessional.de The integration of flow chemistry with automated synthesis platforms can significantly accelerate the discovery and optimization of novel functional molecules.
The synthesis of heterocyclic compounds, including fused pyridines, has been successfully translated to flow chemistry systems. mdpi.com For instance, sequential flow processes have been developed for the synthesis of various heterocycles, demonstrating the potential for multi-step syntheses in a continuous manner. uc.pt The synthesis of fused pyridine building blocks has also been adapted for automated library generation, enabling the rapid production of diverse compound arrays. nih.gov
Future research should focus on developing robust flow chemistry protocols for the synthesis of this compound and its derivatives. This would involve optimizing reaction conditions (temperature, pressure, residence time) and developing in-line purification and analysis techniques. An automated flow synthesis platform could be employed to rapidly generate a library of indenopyridine derivatives for screening in various applications.
Exploration of Structure-Property Relationships for New Material Design
The systematic exploration of structure-property relationships is fundamental to the rational design of new materials with desired characteristics. nih.gov The rigid and planar structure of the indenopyridine core, combined with the electronic influence of the dichloro-substitution, makes this compound a promising building block for novel organic electronic materials.
By systematically modifying the indenopyridine scaffold with different functional groups, it is possible to tune its electronic and optical properties. For example, introducing electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, which in turn affects properties like charge transport and light absorption/emission. Establishing these relationships is crucial for designing materials for applications such as:
Organic Field-Effect Transistors (OFETs): The planarity of the indenopyridine core could facilitate π-π stacking, which is beneficial for charge transport.
Organic Light-Emitting Diodes (OLEDs): Functionalized indenopyridines could serve as emitters or host materials in OLED devices.
Organic Photovoltaics (OPVs): Derivatives could be designed to act as donor or acceptor materials in organic solar cells.
Future research will require a close collaboration between synthetic chemists and materials scientists. A library of this compound derivatives will need to be synthesized and their properties (e.g., thermal stability, electrochemical behavior, photophysical characteristics) thoroughly characterized. This data will be used to build predictive models that guide the design of next-generation materials. The study of structure-property relationships in other nitrogen-containing heterocyclic systems can provide valuable insights for this endeavor. rsc.orgresearchgate.net
Conclusion and Outlook on 5,5 Dichloro 5h Indeno 1,2 B Pyridine Chemistry
Summary of Key Academic Contributions and Discoveries Pertaining to 5,5-dichloro-5H-indeno[1,2-b]pyridine
To date, there have been no direct academic contributions or discoveries specifically focused on the synthesis, characterization, or application of this compound. The body of research on the indeno[1,2-b]pyridine nucleus is rich, with numerous publications detailing the synthesis of derivatives with substitutions on the aromatic rings. rsc.orgresearchgate.net These studies have established that modifications to the scaffold can significantly influence its biological activity, particularly its efficacy as an anticancer agent. researchgate.netnih.gov The primary synthetic routes to the core structure often involve multi-component reactions, for instance, the condensation of 1-indanone (B140024), an aromatic aldehyde, and malononitrile (B47326) in the presence of a catalyst. echemcom.comnih.gov
The key "discovery" concerning this compound is, therefore, the identification of this significant void in the current scientific landscape. While chlorination of the phenyl rings of the indenopyridine system has been explored, the introduction of a geminal dichloro group at the 5-position remains an uncharted synthetic endeavor.
Identification of Remaining Scientific Challenges and Unexplored Research Avenues
The foremost scientific challenge is the development of a viable synthetic pathway to this compound. The parent 5H-indeno[1,2-b]pyridine is susceptible to oxidation at the 5-position to form the corresponding ketone (an azafluorenone), which suggests that direct chlorination of the methylene (B1212753) bridge could be a challenging transformation.
Unexplored Research Avenues:
Synthesis: A primary research avenue is the exploration of synthetic methodologies to introduce the gem-dichloro functionality. One potential approach could involve the direct chlorination of a pre-formed 5H-indeno[1,2-b]pyridine derivative using various chlorinating agents. An alternative, and perhaps more plausible route, would be to construct the indenopyridine ring system from a precursor that already contains the dichlorinated carbon, namely 2,2-dichloro-1-indanone. The synthesis of such chlorinated indanones is documented and could serve as a critical starting point. rsc.orgguidechem.comnih.gov
Characterization: Following a successful synthesis, a comprehensive characterization of the compound using modern spectroscopic techniques (NMR, Mass Spectrometry) and potentially X-ray crystallography would be essential to unequivocally confirm its structure.
Reactivity Studies: The gem-dichloro group is expected to impart unique reactivity to the molecule. Studies on its stability, and its potential for further functionalization would be of significant academic interest.
Below is a table outlining potential synthetic precursors for the preparation of this compound.
| Precursor Compound | Proposed Reagents and Conditions | Potential Challenges |
| 5H-indeno[1,2-b]pyridine derivative | N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO2Cl2), or other chlorinating agents with radical or ionic mechanisms. | Lack of selectivity, over-chlorination, oxidation of the methylene bridge, and potential side reactions on the pyridine (B92270) or phenyl rings. |
| 2,2-dichloro-1-indanone | Reaction with a suitable C3-N building block, such as an enamine or an enaminone, followed by cyclization and aromatization. | The reactivity of the dichlorinated ketone may differ significantly from standard 1-indanone, potentially requiring optimization of reaction conditions. |
Broader Academic and Industrial Impact of Research on this Compound Class
The introduction of a gem-dichloro group at the 5-position of the 5H-indeno[1,2-b]pyridine scaffold could have a profound impact on its physicochemical and biological properties. In medicinal chemistry, the incorporation of chlorine atoms is a common strategy to modulate a drug's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com
Potential Impacts:
Novel Biological Activity: The unique electronic and steric properties of the dichloromethylene group could lead to novel or enhanced biological activities. Given that many indenopyridine derivatives are investigated as anticancer agents, this compound and its derivatives would be prime candidates for screening against various cancer cell lines. researchgate.netdntb.gov.uarsc.org
Modulation of Pharmacokinetics: The gem-dichloro group would likely increase the lipophilicity of the molecule, which could affect its absorption, distribution, metabolism, and excretion (ADME) profile. This could potentially lead to compounds with improved bioavailability or altered tissue distribution.
New Chemical Probes: The synthesis of this novel compound would provide a new tool for chemical biology and medicinal chemistry research, allowing for a more systematic exploration of the structure-activity relationships within the indenopyridine class.
The following table compares the known biological activities of representative substituted 5H-indeno[1,2-b]pyridines, highlighting the potential for new discoveries with the 5,5-dichloro derivative.
| Compound Type | Key Substitutions | Reported Biological Activity | Reference |
| 2-amino-3-carbonitrile derivatives | Phenyl groups at position 4 | Antiproliferative and antimetastatic against prostate cancer cells | nih.gov |
| 2-aryl-4-hydroxyphenyl derivatives | Thienyl or furyl at position 2 | Topoisomerase IIα inhibitors with anticancer activity | nih.gov |
| 2-oxo-1,2-dihydro derivatives | Various substituents | Antimicrobial and antioxidant activities | ekb.egekb.eg |
| This compound | gem-dichloro at position 5 | Currently Unknown | N/A |
Future Trajectories and Collaborative Research Opportunities
The path forward for the chemistry of this compound is clear and presents exciting opportunities for collaborative research.
Future Research Trajectories:
Synthetic Chemistry: The immediate focus should be on the development of a robust and efficient synthesis of the title compound. This will likely involve a multi-step approach, starting from commercially available materials.
Medicinal Chemistry: Once synthesized, a program to create a library of derivatives with various substitutions on the aromatic rings would be a logical next step.
Biological Screening: A comprehensive biological evaluation of the synthesized compounds is crucial. This should include in vitro screening against a panel of cancer cell lines and potentially other biological targets, given the broad activities of the parent scaffold. echemcom.com
Computational Studies: Molecular modeling and docking studies could aid in predicting the binding modes of these new compounds to biological targets and help in the rational design of more potent analogues. nih.gov
Collaborative Opportunities:
The exploration of this new class of compounds would benefit greatly from collaborations between synthetic organic chemistry groups, medicinal chemists, and cell biologists. Such interdisciplinary efforts would be essential to move from the initial synthesis to a thorough understanding of the biological potential of this compound and its derivatives.
Q & A
Q. What are the most effective synthetic methodologies for preparing 5H-indeno[1,2-b]pyridine derivatives, and how can reaction conditions be optimized?
The multicomponent reaction (MCR) approach is widely used, leveraging aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and acetic acid (catalytic) to yield 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives . For spiro derivatives, a green protocol involves isatin, 1,3-indanedione, ethyl acetoacetate, and NH₄OAc in ethanol-water (9:1) under ambient conditions, monitored by TLC . Optimization includes adjusting stoichiometry, solvent ratios (e.g., ethanol:water), and catalyst loading (e.g., NH₄OAc) to improve yields (>80%) and reduce epimerization .
Q. How can structural confirmation of 5H-indeno[1,2-b]pyridine derivatives be rigorously validated?
Combined spectroscopic techniques are critical:
- IR : Confirms carbonyl (C=O, 1650–1750 cm⁻¹) and nitrile (C≡N, 2200–2250 cm⁻¹) groups .
- NMR : ¹H and ¹³C NMR resolve substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.5 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₁₈Cl₂N₂O₂: calc. 452.0702, obs. 452.0705) .
- X-ray crystallography (if available) clarifies stereochemistry in spiro compounds .
Q. What are the common stereochemical challenges in synthesizing spiro-indenopyridine derivatives, and how can they be addressed?
Spiro compounds often exhibit epimerization due to rapid interconversion of diastereomers. For example, HPLC and NMR studies reveal dr values (diastereomeric ratios) shifting from 4.8:1 in CDCl₃ to 1.2:1 in DMSO-d₆, indicating solvent-dependent equilibria . Mitigation strategies include:
- Using non-polar solvents (e.g., CDCl₃) to stabilize dominant diastereomers.
- Avoiding basic conditions that accelerate epimerization .
Advanced Research Questions
Q. How do substituent patterns on the indeno-pyridine core influence antiproliferative activity against cancer cell lines?
Key structural determinants include:
- Methoxy groups at positions 6 and 7 of the indeno nucleus enhance activity (e.g., compound 10 inhibits PC-3 prostate cancer cells with IC₅₀ < 10 µM) .
- 4-hydroxy-3-methoxyphenyl substitution at position 4 of the pyridine ring improves antimetastatic effects by inhibiting MMP-9 .
- Electron-withdrawing groups (e.g., Cl, CN) increase bioavailability and target binding .
Q. What computational models predict the MAO-B inhibitory activity of indeno-pyridazine analogs?
Quantitative structure-activity relationship (QSAR) models highlight:
- Lipophilicity (logP): Optimal logP ~3.0 enhances membrane permeability.
- Electronic effects : Electron-withdrawing substituents (e.g., -CF₃) boost activity (e.g., p-CF₃-3-phenyl-IP, IC₅₀ = 90 nM) .
- 3D-QSAR : Comparative molecular field analysis (CoMFA) correlates steric, electrostatic, and lipophilicity fields with MAO-B inhibition (q² = 0.75, r² = 0.93) .
Q. How can green chemistry principles be applied to synthesize spiro-indenopyridines sustainably?
A nano-ordered MCM-41-SO₃H catalyst enables solvent-free, one-pot synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine] derivatives with:
- High yields (>85%) and recyclability (5 cycles without loss of activity).
- Reduced waste : No column chromatography required; products precipitate directly .
Q. What contradictions exist in reported biological activities of 5H-indeno[1,2-b]pyridine derivatives, and how can they be resolved?
Discrepancies arise in:
- Antiproliferative potency : Variations in IC₅₀ values (e.g., compound 10 vs. analogs) due to differences in cell line sensitivity (PC-3 vs. LNCaP) .
- Epimerization effects : Conflicting diastereomer ratios in NMR vs. HPLC data necessitate standardized analytical protocols (e.g., solvent consistency) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
